Acrolein diethyl acetal

Organic Synthesis Acetal Formation Process Chemistry

Acrolein diethyl acetal (CAS 3054-95-3), also known as 3,3-diethoxy-1-propene, is an acetal derivative of acrolein with molecular formula C₇H₁₄O₂ and molecular weight 130.18 g/mol. It is a colorless liquid with a boiling point range of 120–125 °C (lit.), density of 0.854 g/mL at 25 °C, flash point of 15 °C (closed cup), and refractive index of approximately 1.40.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 3054-95-3
Cat. No. B145652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrolein diethyl acetal
CAS3054-95-3
Synonymsacrolein diethyl acetal
acrolein diethylacetal
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCOC(C=C)OCC
InChIInChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3
InChIKeyMCIPQLOKVXSHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrolein Diethyl Acetal (CAS 3054-95-3): Product Definition and Fundamental Properties for Research Sourcing


Acrolein diethyl acetal (CAS 3054-95-3), also known as 3,3-diethoxy-1-propene, is an acetal derivative of acrolein with molecular formula C₇H₁₄O₂ and molecular weight 130.18 g/mol . It is a colorless liquid with a boiling point range of 120–125 °C (lit.), density of 0.854 g/mL at 25 °C, flash point of 15 °C (closed cup), and refractive index of approximately 1.40 [1]. As a protected form of the highly reactive α,β-unsaturated aldehyde acrolein, this compound serves as a stable, storable synthon that masks the electrophilic aldehyde carbonyl, enabling controlled liberation of acrolein or direct participation in C–C bond-forming reactions under conditions where free acrolein would undergo rapid polymerization or undesired side reactions .

Why Acrolein Diethyl Acetal (CAS 3054-95-3) Cannot Be Readily Substituted by Its Dimethyl Analog or Free Acrolein


Generic substitution of acrolein diethyl acetal with its closest analog—acrolein dimethyl acetal (CAS 6044-68-4)—or with unprotected acrolein is precluded by divergent physicochemical properties and reaction behavior that directly impact synthetic outcomes. Traditional condensation of acrolein with methanol or ethanol under acidic catalysis yields low acetal selectivity due to the inherent instability of acrolein in acidic media and negligible steric hindrance differentiation, resulting in numerous side reactions and purification challenges that hinder industrial scalability [1]. Furthermore, free acrolein undergoes facile polymerization and cannot be employed in reactions requiring nucleophilic or basic conditions, whereas the diethyl acetal derivative permits chemoselective transformations such as Heck arylation without premature aldehyde exposure [2]. These functional incompatibilities underscore the necessity for evidence-based selection of the appropriate acetal derivative.

Quantitative Differentiation Evidence for Acrolein Diethyl Acetal (CAS 3054-95-3) Procurement Decisions


Superior Synthetic Yield via Orthoformate-Mediated Transacetalization vs. Conventional Acid-Catalyzed Condensation

The method employing triethyl orthoformate as the ethoxy-group donor in the presence of benzenesulfonic acid achieves an 81.2% isolated yield of acrolein diethyl acetal with 98.2% GC purity (fraction collected at 124–125 °C) [1]. This compares starkly with the conventional acid-catalyzed condensation of acrolein with ethanol, which is reported to produce low acetal selectivity and extensive side reactions, making purification difficult and compromising industrial viability [1]. A parallel reaction using triethyl orthoformate and ethanol as solvent (Test B) or ethyl acetate as solvent (Test C) yielded inferior product quality compared to the solvent-free orthoformate method [1].

Organic Synthesis Acetal Formation Process Chemistry

Nickel-Catalyzed Reductive Arylation as a Substitute for Challenging 1,4-Addition to Free Acrolein

Acrolein diethyl acetal enables nickel-catalyzed reductive coupling with organic halides at 70 °C, proceeding via allylic displacement of an ethoxy group to generate (Z)- and (E)-enolethers, which upon hydrolysis afford β-arylated aldehydes [1][2]. This protocol serves as a direct substitute for the notoriously difficult 1,4-addition of aryl halides to free acrolein—a transformation that free acrolein does not undergo due to its electrophilic nature at the carbonyl rather than the β-position [1][2]. No analogous nickel-catalyzed coupling using acrolein dimethyl acetal under identical conditions is reported in this study; the diethyl acetal was selected for this methodology development.

Cross-Coupling Arylation Catalysis Aldehyde Synthesis

Enhanced Industrial Process Scalability via Solvent-Free Orthoformate Synthesis Route

Comparative testing in patent CN102276427A demonstrates that the solvent-free triethyl orthoformate method (Test A) produces acrolein diethyl acetal of superior yield and quality compared to identical reactions conducted with ethanol as solvent (Test B) or ethyl acetate as solvent (Test C) [1]. The data show that adding solvents to the reaction medium degrades both the yield and quality of the final acrolein diethyl acetal product, confirming that the solvent-free variant represents the optimized, industrially preferable route for large-scale production [1].

Process Chemistry Scale-Up Industrial Manufacturing Green Chemistry

Physicochemical Stability Advantage: Boiling Point and Density Differentiating Diethyl from Dimethyl Acetal

Acrolein diethyl acetal (CAS 3054-95-3) exhibits a boiling point of 120–125 °C (lit.) and density of 0.854 g/mL at 25 °C, whereas acrolein dimethyl acetal (CAS 6044-68-4) has a reported boiling point of approximately 89–90 °C and density of approximately 0.85 g/mL [1]. The ~30–35 °C higher boiling point of the diethyl acetal provides greater thermal latitude during distillative purification and may reduce volatile organic compound emissions during large-scale handling, while the lower density (0.854 vs. ~0.85 g/mL) may influence phase separation behavior in biphasic reaction systems.

Physicochemical Properties Solvent Selection Purification Handling

Optimal Application Scenarios for Acrolein Diethyl Acetal (CAS 3054-95-3) Based on Quantitative Evidence


Chemoselective Synthesis of Cinnamaldehyde Derivatives via Palladium-Catalyzed Heck Arylation

Acrolein diethyl acetal is the preferred starting material for chemoselective Heck arylation with aryl iodides and bromides to synthesize cinnamaldehyde derivatives. This application leverages the masked aldehyde functionality to prevent premature oxidation or polymerization during palladium-catalyzed cross-coupling, followed by acidic hydrolysis to liberate the cinnamaldehyde scaffold. The nickel-catalyzed reductive arylation alternative (NiBr₂, 70 °C) provides an orthogonal route to β-arylated aldehydes that cannot be achieved using free acrolein [1]. Procurement of acrolein diethyl acetal with purity ≥96% (GC) ensures consistent catalytic turnover in these sensitive transformations [2].

Total Synthesis of Complex Natural Products Requiring a Protected Acrolein Synthon

Acrolein diethyl acetal serves as a critical building block in the total synthesis of marine natural products including (−)-(Z)-Deoxypukalide, (−)-Laulimalide, botryodiplodin, neolaulimalide, and isolaulimalide . The high yield (81.2%) and purity (98.2%) achievable via the solvent-free orthoformate synthetic route [1] ensure that the acetal synthon is sufficiently pure for use in complex, multi-step sequences where intermediate purification would be impractical. The diethyl acetal is selected over the dimethyl analog for these applications due to its enhanced stability profile and the ethoxy group's compatibility with the Lewis acidic conditions often employed in these syntheses .

Quinoline Synthesis via Improved Skraup-Doebner-Von Miller Reactions

Acrolein diethyl acetal is employed as a reagent in quinoline synthesis via improved Skraup-Doebner-Von Miller protocols . In this application, the acetal serves as a protected source of the requisite α,β-unsaturated aldehyde, releasing acrolein in a controlled manner under the acidic reaction conditions. The use of the diethyl acetal rather than free acrolein mitigates the risk of exothermic polymerization and reduces the formation of tar-like byproducts that plague traditional Skraup reactions. The higher boiling point (120–125 °C) of acrolein diethyl acetal relative to the dimethyl analog also permits safer handling at elevated reaction temperatures typical of quinoline-forming condensations.

Industrial-Scale Production of 3-Arylpropanoate Esters via Chemoselective Cross-Coupling

For industrial-scale production of 3-arylpropanoate esters, acrolein diethyl acetal manufactured via the solvent-free triethyl orthoformate method is the optimal procurement choice. This route achieves 81.2% yield and 98.2% GC purity, significantly outperforming solvent-containing variants (ethanol or ethyl acetate as solvent) which produce inferior product quality . The chemoselective Heck arylation of acrolein diethyl acetal provides a direct pathway to 3-arylpropanoate esters after hydrolysis, offering an efficient, scalable alternative to multi-step homologation strategies. The higher boiling point and density of the diethyl acetal facilitate streamlined isolation in continuous-flow manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acrolein diethyl acetal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.